molecular formula C19H18N4O4 B2441095 Fmoc-Aeg(N3)-OH CAS No. 1935981-35-3

Fmoc-Aeg(N3)-OH

Cat. No.: B2441095
CAS No.: 1935981-35-3
M. Wt: 366.377
InChI Key: MLMPWBUAQAXGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Aeg(N3)-OH, also known as 2-[2-azidoethyl (9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, is a compound with the molecular formula C19H18N4O4 and a molecular weight of 366.40 g/mol. This compound is a derivative of glycine, modified with an azidoethyl group and protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is commonly used in peptide synthesis and other biochemical applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-protected glycine . The azidoethyl group is then introduced by reacting the Fmoc-protected glycine with 2-azidoethanol under suitable conditions .

Industrial Production Methods

Industrial production of Fmoc-Aeg(N3)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and crystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Aeg(N3)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl and a base (e.g., sodium bicarbonate) in an organic solvent.

    Azido Group Introduction: 2-azidoethanol in the presence of a suitable catalyst.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products Formed

    Triazoles: Formed from click chemistry reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

    Free Amines: Formed from the deprotection of the Fmoc group.

Scientific Research Applications

Chemistry

Fmoc-Aeg(N3)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection . It serves as a building block for the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to introduce azido groups into peptides and proteins, enabling bioorthogonal labeling and imaging . The azido group can be selectively targeted in click chemistry reactions, allowing for the attachment of various probes and tags.

Medicine

This compound is used in the development of peptide-based therapeutics. Its ability to undergo click chemistry reactions makes it valuable for drug conjugation and targeted delivery systems .

Industry

In the industrial sector, this compound is used in the synthesis of functionalized materials and polymers. Its unique chemical properties enable the creation of advanced materials with specific functionalities .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glycine: Lacks the azidoethyl group, making it less versatile for click chemistry applications.

    Fmoc-Lysine: Contains an additional amino group, offering different functionalization possibilities.

    Fmoc-Serine: Contains a hydroxyl group, providing different reactivity compared to the azido group.

Uniqueness

Fmoc-Aeg(N3)-OH is unique due to the presence of both the Fmoc protective group and the azidoethyl group. This combination allows for selective deprotection and versatile functionalization through click chemistry, making it highly valuable in various research and industrial applications .

Properties

IUPAC Name

2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMPWBUAQAXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.